molecular formula C18H25N3O3 B1665913 Azaloxan CAS No. 72822-56-1

Azaloxan

Cat. No. B1665913
CAS RN: 72822-56-1
M. Wt: 331.4 g/mol
InChI Key: CDFTVVPIMLXJRX-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Azaloxan is an antidepressant.

Scientific Research Applications

1. Antiviral and Antibacterial Research

Azaloxan, as part of the azoloazine series compounds, has been investigated for its antiviral and antibacterial properties. Research by Chupakhin, Charushin, & Rusinov (2016) highlighted the development of antiviral substances, including triazavirin, from azoloazine series compounds. This study emphasizes the role of azaloxan derivatives in creating new antiviral agents.

2. Cancer Research

Azaloxan analogs have shown potential in cancer research. For instance, Wagner et al. (1997) reported the potent growth inhibitory activity of zidovudine (an azaloxan analog) on breast cancer cells and mammary tumors. This suggests azaloxan's derivatives could be valuable in developing new cancer treatments.

3. Neurological and Psychological Research

Azaloxan-related compounds have been investigated for their impact on neurological and psychological conditions. For example, Covert, Drummond, & Gimotty (1988) studied chloralose (an azaloxan derivative) for its effects on cardiovascular response and alpha-adrenergic receptors, which has implications for research in neuropharmacology.

4. HIV and AIDS Research

Azaloxan analogs like AZT have been pivotal in HIV and AIDS research. Cihlar & Ray (2010) reviewed the development and use of nucleoside and nucleotide reverse transcriptase inhibitors, highlighting AZT's role in treating HIV infections. This underscores the importance of azaloxan derivatives in advancing HIV/AIDS therapeutics.

5. Pharmacological Studies

Pharmacological research has explored azaloxan and its derivatives for various therapeutic applications. The study by Damle, Vourvahis, Wang, Leaney, & Corrigan (2020) on azithromycin's antiviral activity, including its use in COVID-19, demonstrates the broad applicability of azaloxan-related compounds in treating diverse medical conditions.

properties

CAS RN

72822-56-1

Product Name

Azaloxan

Molecular Formula

C18H25N3O3

Molecular Weight

331.4 g/mol

IUPAC Name

1-[1-[2-[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]ethyl]piperidin-4-yl]imidazolidin-2-one

InChI

InChI=1S/C18H25N3O3/c22-18-19-8-12-21(18)14-5-9-20(10-6-14)11-7-15-13-23-16-3-1-2-4-17(16)24-15/h1-4,14-15H,5-13H2,(H,19,22)/t15-/m0/s1

InChI Key

CDFTVVPIMLXJRX-HNNXBMFYSA-N

Isomeric SMILES

C1CN(CCC1N2CCNC2=O)CC[C@H]3COC4=CC=CC=C4O3

SMILES

C1CN(CCC1N2CCNC2=O)CCC3COC4=CC=CC=C4O3

Canonical SMILES

C1CN(CCC1N2CCNC2=O)CCC3COC4=CC=CC=C4O3

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Azaloxan

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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